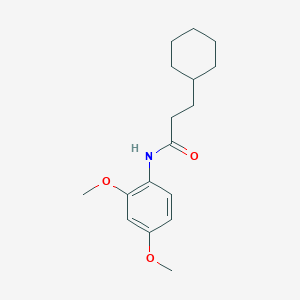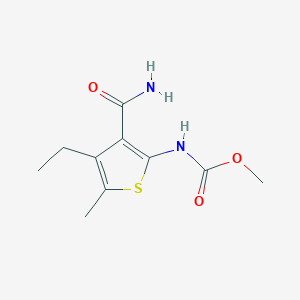
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is an organic compound with a complex structure that includes a thiophene ring, an aminocarbonyl group, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
科学的研究の応用
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylate
- Ethyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienylcarbamate
Uniqueness
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
methyl N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-4-6-5(2)16-9(7(6)8(11)13)12-10(14)15-3/h4H2,1-3H3,(H2,11,13)(H,12,14) |
InChIキー |
ZUUNJWYRTBKLHE-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorophenyl)-N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B329518.png)
![3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
![4-nitro-N-[3-({4-nitrobenzoyl}amino)-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B329522.png)
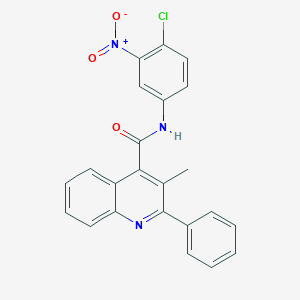
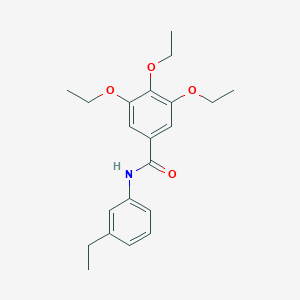
![2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B329528.png)
![N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B329531.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B329532.png)
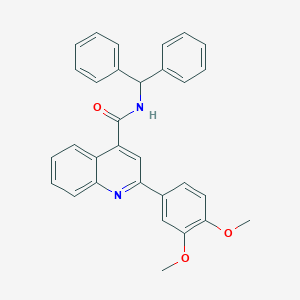


![N,N'-benzene-1,2-diylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B329538.png)

